

# In-Depth Technical Guide: 2,6-Dimethylpyridin-3-ylboronic Acid

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## Compound of Interest

**Compound Name:** 2,6-Dimethylpyridin-3-ylboronic acid

**Cat. No.:** B1350385

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Dimethylpyridin-3-ylboronic acid**, focusing on its chemical properties, applications in organic synthesis, and detailed experimental protocols. This compound is a key building block, particularly in the formation of carbon-carbon bonds for the development of novel pharmaceutical agents.

## Core Compound Data and Properties

**2,6-Dimethylpyridin-3-ylboronic acid** is a heterocyclic boronic acid derivative widely utilized in palladium-catalyzed cross-coupling reactions. Its molecular structure incorporates a pyridine ring, which is a common motif in many biologically active compounds.

## Physicochemical and Safety Data

The following table summarizes the key quantitative data for **2,6-Dimethylpyridin-3-ylboronic acid**. It is crucial for researchers to consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

Property	Value	Source
Molecular Weight	150.97 g/mol	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> BNO <sub>2</sub>	<a href="#">[1]</a>
CAS Number	693774-55-9	<a href="#">[1]</a>
Boiling Point	295.8°C at 760 mmHg	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.14 g/cm <sup>3</sup>	<a href="#">[2]</a>
Flash Point	132.7°C	<a href="#">[2]</a>
Melting Point	Data not available	<a href="#">[2]</a>
Solubility	Data not available	<a href="#">[2]</a>
Storage Conditions	Store at 2-8°C in a dry, cool, and well-ventilated place.	<a href="#">[1]</a> <a href="#">[2]</a>

#### Safety Profile:

- Hazard Statements:** Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.
- Precautionary Measures:** Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.[\[2\]](#)
- First Aid:** In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person into fresh air. If swallowed, rinse mouth and get medical help.[\[2\]](#)

## Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of **2,6-Dimethylpyridin-3-ylboronic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[\[1\]](#) This palladium-catalyzed reaction is one of the most efficient methods for constructing biaryl and hetero-biaryl scaffolds, which are prevalent in many pharmaceutical drugs.

The reaction involves three key steps in its catalytic cycle:

- Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of an aryl or heteroaryl halide.
- Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base.
- Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The 2,6-dimethylpyridine moiety of this particular boronic acid introduces a sterically hindered and electronically distinct pyridine ring into the target molecule, which can be crucial for modulating the pharmacological properties of a drug candidate.

## Experimental Protocols

This section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using **2,6-Dimethylpyridin-3-ylboronic acid** and a generic aryl bromide.

### Representative Protocol: Synthesis of 3-Aryl-2,6-dimethylpyridine

Objective: To couple **2,6-Dimethylpyridin-3-ylboronic acid** with an aryl bromide to form a C-C bond.

Reagents and Materials:

- **2,6-Dimethylpyridin-3-ylboronic acid** (1.1 mmol)
- Aryl Bromide (1.0 mmol)
- Tetrakis(triphenylphosphine)palladium(0)  $[\text{Pd}(\text{PPh}_3)_4]$  (0.025 mmol, 2.5 mol%)
- Anhydrous Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ) (1.5 mmol)
- Toluene (5 mL)
- Round-bottom flask

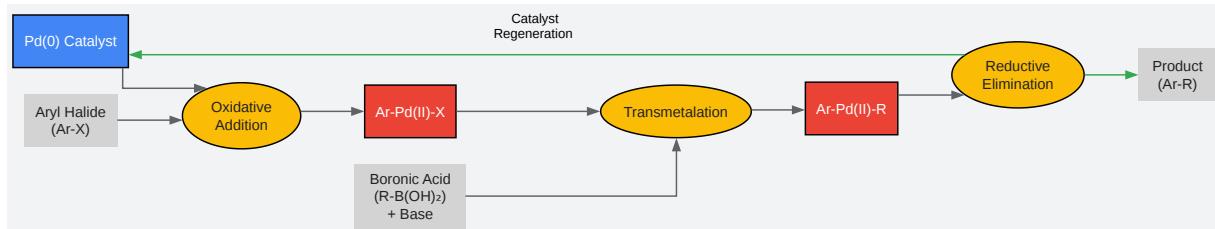
- Condenser
- Magnetic stirrer and hotplate
- Inert atmosphere setup (Argon or Nitrogen)
- Standard laboratory glassware for workup and purification
- Celite for filtration

Procedure:

- Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add **2,6-Dimethylpyridin-3-ylboronic acid** (1.1 mmol), the selected aryl bromide (1.0 mmol), anhydrous potassium carbonate (1.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.025 mmol).
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.
- Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with a small amount of ethyl acetate.
- Extraction: Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3-Aryl-2,6-dimethylpyridine.

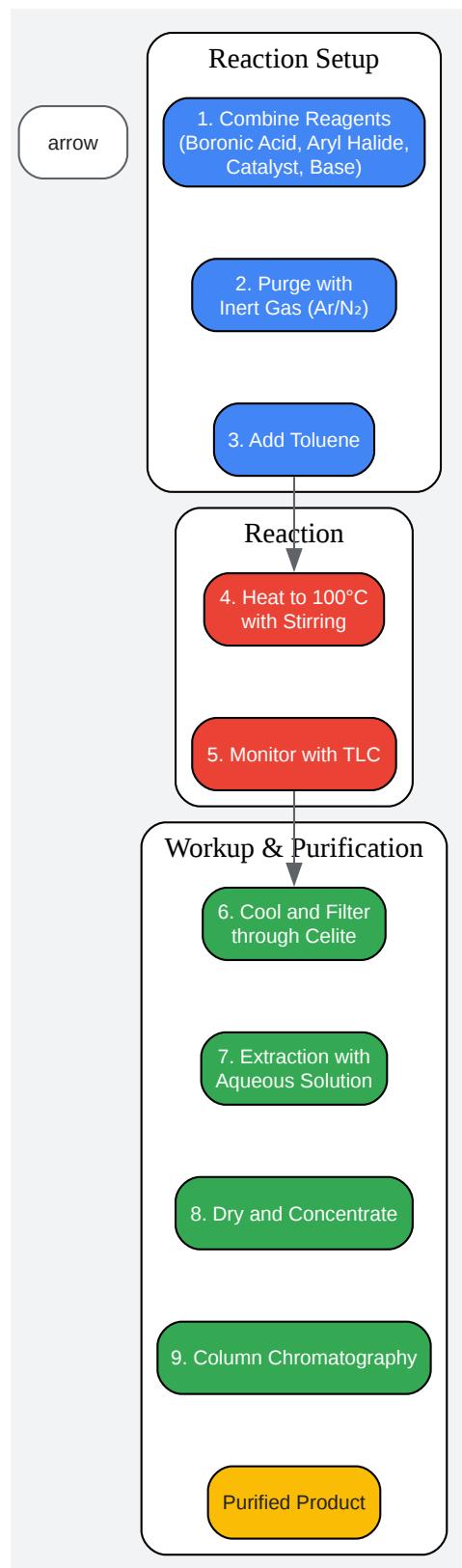
## Visualizations

The following diagrams illustrate the key processes described in this guide.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

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## References

- 1. 2,6-Dimethylpyridin-3-ylboronic acid [myskinrecipes.com]
- 2. chemicalbook.com [chemicalbook.com]
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